

Application Notes: Protocol for Measuring OGG1 Activity in Cell Lysates

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Compound of Interest

Compound Name: OdG1

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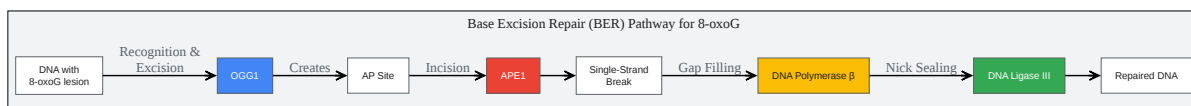
Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway responsible for identifying and excising the oxidized DNA lesion, 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2] This lesion is a common form of DNA damage induced by reactive oxygen species (ROS) and, if left unrepaired, can lead to G:C to T:A transversion mutations, contributing to carcinogenesis and other pathologies.[2][3] Therefore, the accurate measurement of OGG1 activity in cellular lysates is crucial for understanding the cellular response to oxidative stress, identifying potential cancer therapeutics, and screening for inhibitors of this key DNA repair enzyme.[2][4]

This application note provides a detailed protocol for measuring OGG1 activity in cell lysates using a sensitive and reliable fluorescent oligonucleotide-based assay.

Signaling Pathway: Base Excision Repair of 8-oxoguanine

The following diagram illustrates the central role of OGG1 in the initiation of the base excision repair pathway for 8-oxoG lesions.

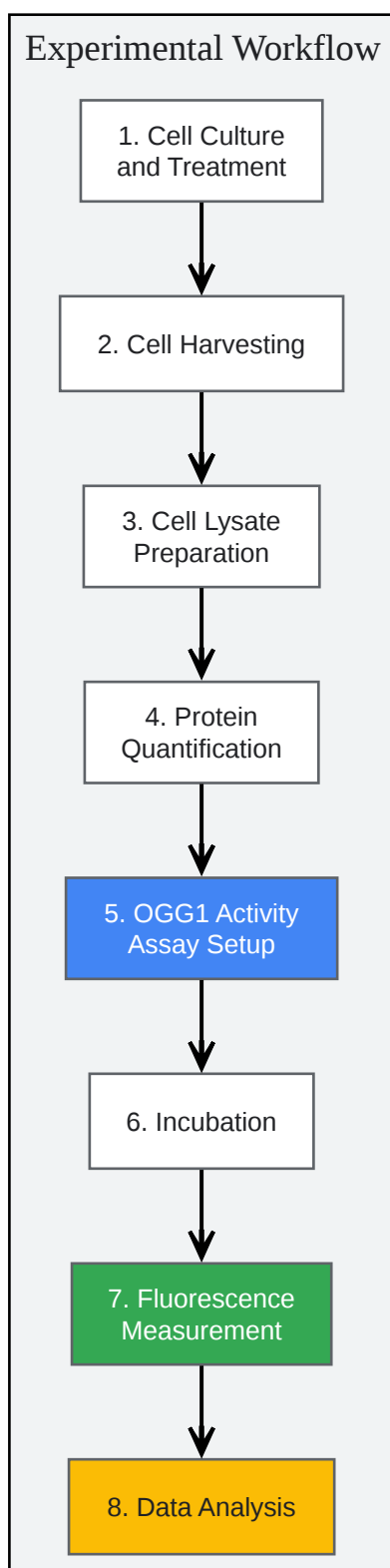


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Caption: OGG1 initiates BER by recognizing and removing the 8-oxoG base.

Experimental Workflow

The overall workflow for measuring OGG1 activity in cell lysates is depicted in the following diagram.



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Caption: Workflow for OGG1 activity measurement.

Experimental Protocols

1. Cell Lysate Preparation

This protocol is designed for cultured mammalian cells.

- Materials:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitor cocktail.
 - Cell scraper
 - Microcentrifuge tubes, pre-chilled
 - Refrigerated microcentrifuge
- Procedure:
 - Wash cultured cells grown in a petri dish twice with ice-cold PBS.
 - Aspirate the final PBS wash completely.
 - Add an appropriate volume of ice-cold Cell Lysis Buffer to the dish (e.g., 500 μ L for a 10 cm dish).
 - Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[\[5\]](#)
 - Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

- Store the cell lysate in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

2. OGG1 Activity Assay

This protocol utilizes a fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion. The cleavage of this substrate by OGG1 and a subsequent enzymatic step results in a measurable increase in fluorescence.

- Materials:

- Cell lysate (prepared as described above)
- OGG1 Reaction Buffer (10X): 250 mM HEPES-KOH (pH 7.8), 1 M KCl, 100 mM MgCl₂, 10 mM DTT, and 1 mg/mL BSA.
- Fluorescent OGG1 Substrate: A dual-labeled oligonucleotide probe with a fluorophore and a quencher, containing a single 8-oxoG lesion.
- AP Endonuclease 1 (APE1)
- Nuclease-free water
- 96-well black microplate
- Fluorescence microplate reader

- Procedure:

- Prepare the OGG1 Reaction Mix by diluting the 10X OGG1 Reaction Buffer to 1X with nuclease-free water. Keep on ice.
- On ice, prepare the reaction mixture in each well of the 96-well plate as follows:
 - 10 µL of 1X OGG1 Reaction Buffer
 - 1-10 µg of cell lysate (optimize based on cell type and expected activity)
 - 1 µL of fluorescent OGG1 substrate (e.g., 1 µM final concentration)

- 1 μ L of APE1 (e.g., 1 unit)
- Nuclease-free water to a final volume of 100 μ L.
- Include appropriate controls:
 - Negative Control: Reaction mix without cell lysate.
 - Positive Control: Reaction mix with a known amount of recombinant OGG1.
 - No APE1 Control: To assess the lyase activity of OGG1 alone.
- Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used in the substrate.

Data Presentation

The following table provides representative quantitative data for OGG1 activity in different cell lines and under different treatment conditions.

Cell Line	Treatment	OGG1 Activity (Relative Fluorescence Units/ μ g protein)	Standard Deviation
HeLa	Untreated	1500	120
HeLa	H ₂ O ₂ (100 μ M, 1 hr)	2500	210
A549	Untreated	1200	95
A549	OGG1 Inhibitor (10 μ M)	350	45
MCF-7	Untreated	1800	150
MCF-7	H ₂ O ₂ (100 μ M, 1 hr)	2800	230

Note: The data presented in this table are for illustrative purposes only and may not be representative of actual experimental results.

Conclusion

This application note provides a comprehensive protocol for the measurement of OGG1 activity in cell lysates. The described fluorescent assay is a robust and sensitive method suitable for high-throughput screening of OGG1 inhibitors and for studying the regulation of OGG1 activity in response to various cellular stimuli. The provided diagrams and protocols are intended to guide researchers in successfully implementing this assay in their laboratories.

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